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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

Cat. No.: B1266472 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzoic acid, a substituted anthranilic acid, has emerged as a crucial

building block in the field of organic synthesis. Its unique trifunctional nature, possessing an

amino group, a carboxylic acid, and a bromine atom on an aromatic ring, provides a versatile

platform for the construction of a wide array of complex molecules. This guide delves into the

synthetic utility of 2-Amino-4-bromobenzoic acid, providing a comprehensive overview of its

applications, detailed experimental protocols for key transformations, and a summary of

relevant quantitative data. Its significance is particularly pronounced in the synthesis of

pharmaceuticals, agrochemicals, and functional dyes.[1]

Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-4-bromobenzoic
acid is essential for its effective utilization in synthesis. These properties dictate its reactivity,

solubility, and handling requirements.
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Property Value Reference

CAS Number 20776-50-5 [2]

Molecular Formula C₇H₆BrNO₂ [2]

Molecular Weight 216.03 g/mol

Melting Point 230-234 °C

Appearance Solid

Assay ≥97%

Key Synthetic Applications and Experimental
Protocols
2-Amino-4-bromobenzoic acid serves as a precursor in a multitude of organic reactions,

enabling the synthesis of diverse molecular scaffolds. The following sections detail some of the

most important transformations, complete with experimental protocols adapted from the

literature for analogous substrates.

Synthesis of Quinazolinones
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of

biological activities, including anticancer, anti-inflammatory, and antibacterial properties. 2-
Amino-4-bromobenzoic acid is a key starting material for the synthesis of 6-bromo-

substituted quinazolinones.

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one

This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one using 2-amino-5-

bromobenzoic acid.[3]

Materials: 2-Amino-4-bromobenzoic acid (10 mmol, 2.16 g), Formamide (40 mmol, 1.80 g),

Water, Anhydrous Ethanol.

Procedure:
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A mixture of 2-Amino-4-bromobenzoic acid (10 mmol) and formamide (40 mmol) is

stirred at 130 °C for 4 hours.[3]

After 4 hours, 30 mL of water is added to the reaction mixture.[3]

The mixture is then cooled to 60 °C, and an additional 20 mL of water is added.[3]

The mixture is stirred for an additional 30 minutes, during which a precipitate forms.[3]

The precipitated product is isolated by vacuum filtration.

The crude product is washed with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)-

one.[3]

Expected Yield: A yield of 91% was reported for the analogous reaction with 2-amino-5-

bromobenzoic acid.[3]

Logical Workflow for Quinazolinone Synthesis

2-Amino-4-bromobenzoic acid

Heat (130 °C, 4h)

Formamide

Workup (H₂O addition, filtration)

6-Bromoquinazolin-4(3H)-one

Click to download full resolution via product page

Caption: Synthesis of 6-Bromoquinazolin-4(3H)-one.
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Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in 2-Amino-4-bromobenzoic acid provides a reactive handle for various

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira

couplings. These reactions are powerful tools for the formation of carbon-carbon bonds,

enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by

reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-4-
bromobenzoic Acid with an Arylboronic Acid

This protocol is a general guideline based on the Suzuki-Miyaura coupling of other aryl

bromides.[4][5]

Materials: 2-Amino-4-bromobenzoic acid (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium

catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃,

2.0-3.0 eq), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), Degassed water.

Procedure:

In a reaction vessel, combine 2-Amino-4-bromobenzoic acid, the arylboronic acid, the

palladium catalyst, and the base.

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.[4]

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of solvent to

water).[4]

Stir the reaction mixture vigorously and heat to a temperature between 80-110 °C.[5]

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by a suitable method, such as column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling
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Caption: Suzuki-Miyaura Catalytic Cycle.
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Sandmeyer Reaction
The amino group of 2-Amino-4-bromobenzoic acid can be converted to a diazonium salt,

which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring

via the Sandmeyer reaction. This reaction allows for the replacement of the amino group with

halides (Cl, Br, I), cyano, hydroxyl, and other functional groups.[6]

Experimental Protocol: General Procedure for Sandmeyer Reaction of 2-Amino-4-
bromobenzoic Acid

This protocol is a general procedure based on established Sandmeyer reaction methodologies.

[7]

Materials: 2-Amino-4-bromobenzoic acid (1.0 eq), Sodium nitrite (NaNO₂, 1.1-1.2 eq), Acid

(e.g., HBr, HCl), Copper(I) salt (e.g., CuBr, CuCl, 1.2 eq), Water.

Procedure (for Bromination):

Suspend 2-Amino-4-bromobenzoic acid in an aqueous solution of hydrobromic acid

(HBr).

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

Prepare a solution of sodium nitrite in cold water.

Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the

temperature below 5 °C to form the diazonium salt.

In a separate flask, dissolve copper(I) bromide (CuBr) in HBr and cool to 0 °C.

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60

°C) until nitrogen evolution ceases.

Cool the reaction mixture and extract the product with a suitable organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the crude product as needed.

Reaction Pathway for Sandmeyer Reaction

2-Amino-4-bromobenzoic acid

Diazotization
(NaNO₂, HBr, 0-5°C)
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Sandmeyer Reaction
(CuBr)

2,4-Dibromobenzoic acid
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Caption: Sandmeyer Reaction Pathway.

Amide Bond Formation
The carboxylic acid functionality of 2-Amino-4-bromobenzoic acid can readily undergo amide

bond formation with a variety of primary and secondary amines. This reaction is fundamental in

the synthesis of numerous pharmaceuticals and other biologically active molecules.
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Experimental Protocol: General Procedure for Amide Coupling of 2-Amino-4-bromobenzoic
Acid

This protocol is a general guideline for amide bond formation using a coupling agent.[8][9]

Materials: 2-Amino-4-bromobenzoic acid (1.0 eq), Amine (primary or secondary, 1.0-1.2

eq), Coupling agent (e.g., HATU, HBTU, EDC/HOBt), Base (e.g., DIPEA, Et₃N, 2.0-3.0 eq),

Anhydrous solvent (e.g., DMF, DCM).

Procedure:

Dissolve 2-Amino-4-bromobenzoic acid in the anhydrous solvent.

Add the coupling agent and the base to the solution and stir for a few minutes at room

temperature to activate the carboxylic acid.

Add the amine to the reaction mixture.

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

Upon completion, dilute the reaction mixture with water and extract the product with a

suitable organic solvent.

Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution

(e.g., saturated NaHCO₃), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product if necessary.

Workflow for Amide Bond Formation

Activation Coupling

2-Amino-4-bromobenzoic acid Coupling Agent + Base Activated Ester Intermediate Amine (R-NH₂) Amide Product
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Click to download full resolution via product page

Caption: Amide Synthesis Workflow.

Conclusion
2-Amino-4-bromobenzoic acid is a highly valuable and versatile precursor in organic

synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing

access to a rich diversity of molecular architectures. The detailed protocols and workflows

presented in this guide are intended to serve as a practical resource for researchers engaged

in the synthesis of novel compounds for applications in drug discovery, materials science, and

beyond. The strategic application of reactions such as quinazolinone synthesis, palladium-

catalyzed cross-couplings, Sandmeyer reactions, and amide bond formations, starting from this

readily available building block, will undoubtedly continue to fuel innovation in the chemical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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